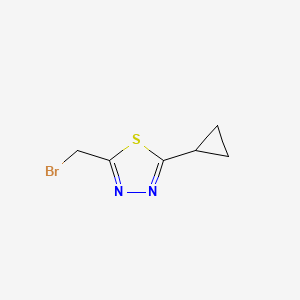
2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole
Vue d'ensemble
Description
The compound “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” were not found, bromomethyl compounds are often synthesized from ketones or aldehydes in the presence of bromine . The bromination of carbonyl compounds is a common transformation in organic synthesis .Molecular Structure Analysis
The molecular structure of “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Bromomethyl compounds, like “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole”, can undergo a variety of chemical reactions due to the presence of the bromomethyl group. For instance, they can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole” would likely be determined using techniques such as melting point determination, solubility testing, and density measurement .Applications De Recherche Scientifique
Anticancer Activity
Derivatives of 1,3,4-thiadiazole, including those related to 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, have been synthesized and evaluated for their anticancer potential. For instance, a series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives were prepared and showed selective activity against leukemic cancer cell lines. This highlights the compound's potential in anticancer drug development (Noolvi et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole have exhibited significant antimicrobial and anti-inflammatory properties. For example, bis-heterocyclic derivatives incorporating thiadiazole moieties demonstrated potent antimicrobial spectrum against various microbes, as well as pronounced anti-inflammatory and analgesic activities (Ravindra Kumar & Hament Panwar, 2015).
Synthesis of Novel Heterocyclic Compounds
The versatility of 1,3,4-thiadiazole derivatives, closely related to 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, in synthesizing novel heterocyclic compounds with potential biological activities has been explored. New approaches for the synthesis of thiadiazole and triazole derivatives with antimicrobial activity have been reported, showcasing the compound's utility in creating new therapeutic agents (Wardakhan & El-Sayed, 2009).
Antifungal and Antibacterial Properties
Several studies have focused on the synthesis of thiadiazole derivatives for their antifungal and antibacterial activities. For instance, novel imidazo[2,1-b]-1,3,4-thiadiazoles showed slight to moderate activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Atta et al., 2011). Additionally, the synthesis of some new fused and binary 1,3,4‐thiadiazoles as potential antitumor and antioxidant agents highlights the broad applicability of thiadiazole derivatives in medicinal chemistry (Hamama et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNWHEMXTWUORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
CAS RN |
951122-65-9 | |
| Record name | 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)
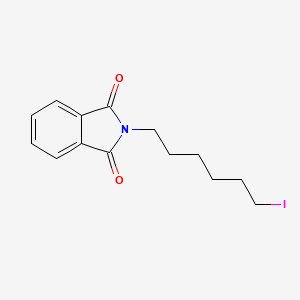
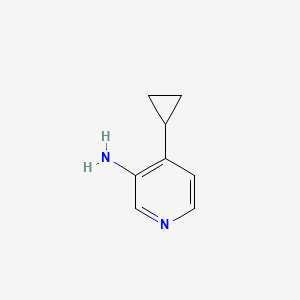

![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)
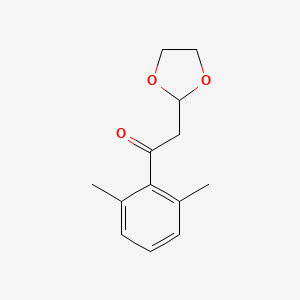
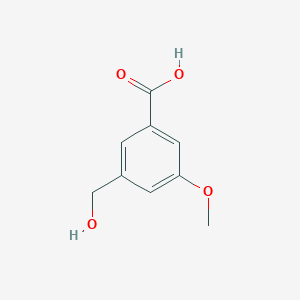
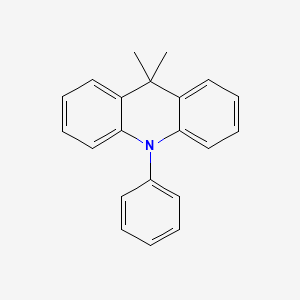

![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)
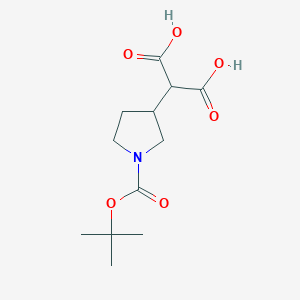
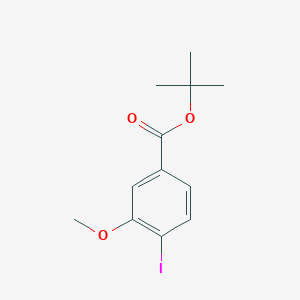
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)